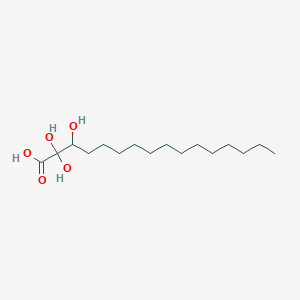

2,2,3-Trihydroxyhexadecanoic acid

Description

Contextualizing Hydroxylated Fatty Acid Classes

Hydroxylated fatty acids are broadly categorized based on the number and position of their hydroxyl substituents. They can be classified as monohydroxy, dihydroxy, or polyhydroxy fatty acids. The position of hydroxylation is also a key descriptor, with α-hydroxy (C-2) and β-hydroxy (C-3) acids being important subclasses. nih.gov These functional groups impart increased polarity and the capacity for hydrogen bonding, which significantly influences the physical and chemical behavior of the parent fatty acid. nih.gov

Hydroxylated fatty acids are found across the biological world, in plants, animals, and microorganisms. nih.govgoogle.com Their roles are varied, ranging from structural components of complex lipids, such as in the brain and skin, to signaling molecules. nih.gov The specific positioning of the hydroxyl groups is crucial for their biological function and interaction with other molecules.

Significance of Trihydroxyhexadecanoic Acid Isomers in Natural Product Chemistry

Within the broader category of PHFAs, isomers of trihydroxyhexadecanoic acid have been the subject of notable research. A prominent example is 9,10,16-trihydroxyhexadecanoic acid, commonly known as aleuritic acid. drugfuture.com This isomer is a primary constituent of shellac, a natural resin, and serves as a valuable starting material in the chemical industry for producing fragrances and for use in cosmetic formulations. drugfuture.comdoi.org The study of aleuritic acid and other isomers, such as 9,10,18-trihydroxyoctadecanoic acid (floionolic acid), provides insight into the formation of natural biopolyesters like cutin in plants. atamanchemicals.comtcichemicals.com

The spatial arrangement, or stereochemistry, of the hydroxyl groups in these isomers is of paramount importance, as it dictates their biological activity and physical properties. frontiersin.org Research into the synthesis of different stereoisomers helps to understand these structure-function relationships. frontiersin.org However, specific academic research detailing the natural occurrence or significance of the 2,2,3-trihydroxyhexadecanoic acid isomer is not prominent in the available scientific literature.

Structure

3D Structure

Properties

CAS No. |

71628-40-5 |

|---|---|

Molecular Formula |

C16H32O5 |

Molecular Weight |

304.42 g/mol |

IUPAC Name |

2,2,3-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(17)16(20,21)15(18)19/h14,17,20-21H,2-13H2,1H3,(H,18,19) |

InChI Key |

VUUJHQXSQOLPJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C(C(=O)O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Trihydroxyhexadecanoic Acids

Precursor Identification and Biogenetic Origins

The journey to synthesizing 2,2,3-trihydroxyhexadecanoic acid begins with the formation of its precursor, hexadecanoic acid (palmitic acid). This process is fundamental to lipid metabolism and occurs in the cytosol of many organisms. byjus.com

Role of Acetyl-CoA and Fatty Acid Synthase in Hexadecanoic Acid Foundation

The biosynthesis of fatty acids, a process known as lipogenesis, starts with the precursor molecule acetyl-CoA, which is primarily derived from the breakdown of carbohydrates during glycolysis. jackwestin.com This process involves a series of chain elongation steps that incrementally add two-carbon units to a growing acyl chain, ultimately forming the 16-carbon saturated fatty acid, palmitic acid. jackwestin.comnih.gov

The key steps are as follows:

Carboxylation of Acetyl-CoA: The first and rate-limiting step is the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. byjus.comtaylorandfrancis.com This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which requires bicarbonate (HCO₃⁻) and ATP. byjus.comlibretexts.org

Fatty Acid Synthase (FAS) Complex: The subsequent elongation reactions are carried out by a large, multienzyme complex called fatty acid synthase (FAS). byjus.comtaylorandfrancis.com The process begins with the loading of an acetyl group from acetyl-CoA and a malonyl group from malonyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex. byjus.comlibretexts.org

Chain Elongation Cycle: The FAS complex catalyzes a repeating four-step sequence:

Condensation: The acetyl group condenses with the malonyl group, releasing a molecule of CO₂ and forming a four-carbon β-ketoacyl-ACP. byjus.com

Reduction: The β-keto group is reduced to a hydroxyl group, forming a β-hydroxyacyl-ACP. This step requires NADPH as a reducing agent. jackwestin.com

Dehydration: A molecule of water is removed, creating a double bond and forming a trans-enoyl-ACP.

Reduction: The double bond is reduced, again using NADPH, to form a saturated acyl-ACP. jackwestin.com

This cycle repeats seven times, with a new malonyl-CoA molecule entering at each cycle, adding two carbons to the growing chain. The process concludes with the production of palmitoyl-ACP, from which the 16-carbon palmitic acid (hexadecanoic acid) is released. jackwestin.com

Enzymatic Hydroxylation Mechanisms

Once the hexadecanoic acid backbone is formed, the introduction of hydroxyl (-OH) groups is achieved through the action of specific hydroxylating enzymes. The formation of this compound requires hydroxylation at the C-2 (alpha) and C-3 (beta) positions. This is accomplished by several classes of enzymes, most notably cytochrome P450 monooxygenases. mdpi.comacs.org

Cytochrome P450 Monooxygenases in Hydroxylation (e.g., CYP1, CYP2, CYP86, CYP94)

Cytochrome P450 (CYP) enzymes are a large superfamily of proteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. nih.gov These enzymes are monooxygenases, meaning they insert one atom of molecular oxygen (O₂) into a substrate while the other oxygen atom is reduced to water. wikipedia.org Several CYP families are known to be involved in the hydroxylation of fatty acids at various positions. nih.govresearchgate.net

Alpha (α)-Hydroxylation (C-2): The introduction of a hydroxyl group at the C-2 position is catalyzed by fatty acid α-hydroxylase, an enzyme belonging to the CYP152 family (e.g., CYP152B1 from Sphingomonas paucimobilis). researchgate.netnih.gov This enzyme is notable for using hydrogen peroxide (H₂O₂) as its cofactor instead of O₂ and NADPH. nih.gov

Omega (ω) and Sub-terminal Hydroxylation: Many CYP families, particularly CYP4A, CYP4B, and CYP4F, are known as ω-hydroxylases because they add a hydroxyl group to the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) carbon atom of fatty acids. nih.govnih.gov While not directly responsible for the 2,2,3-hydroxylation pattern, their mechanism of action provides a model for fatty acid hydroxylation. wikipedia.orgresearchgate.net For instance, CYP4A11 is a key enzyme in the ω-hydroxylation of arachidonic acid in the human liver and kidney. nih.gov

The hydroxylation process can be sequential. For instance, a fatty acid might first be hydroxylated at one position by a specific CYP enzyme, and the resulting hydroxy fatty acid could then serve as a substrate for another CYP enzyme to add a second hydroxyl group. The formation of a gem-diol structure, as seen at the C-2 position (2,2-dihydroxy), is chemically unusual and may arise from the oxidation of a 2-hydroxy fatty acid to a 2-keto intermediate, followed by hydration or further enzymatic action.

| Enzyme Family | Example | Typical Substrates | Hydroxylation Position | Reference |

|---|---|---|---|---|

| CYP4A | CYP4A11 | Medium and long-chain fatty acids (e.g., Arachidonic acid) | ω (terminal) | nih.gov |

| CYP4F | - | Leukotrienes, Prostaglandins, Fatty acids | ω (terminal) | nih.gov |

| CYP152 | CYP152B1 | Saturated fatty acids (C10-C18), Arachidonic acid | α (C-2) | nih.gov |

| CYP2U1 | - | Arachidonic acid, other long-chain fatty acids | ω and ω-1 | nih.gov |

Stereospecificity of Hydroxylase Enzymes

Enzymatic hydroxylations are characterized by a high degree of stereospecificity, meaning they produce a specific stereoisomer (either the R- or S-enantiomer) at a chiral center. acs.org This is a critical feature that distinguishes enzymatic reactions from non-specific chemical oxidation.

The mammalian fatty acid 2-hydroxylase (FA2H), responsible for synthesizing 2-hydroxy fatty acids for sphingolipids, is stereospecific for producing the (R)-enantiomer. uniprot.org Studies have shown that the (R)- and (S)-enantiomers of 2-hydroxy fatty acids have different metabolic fates and biological functions. uniprot.org

In contrast, the bacterial cytochrome P450 enzyme from Sphingomonas paucimobilis (CYP152B1) catalyzes α-hydroxylation to produce the (S)-enantiomer with high purity (over 98% enantiomeric excess). nih.gov

This enzymatic control ensures that the resulting hydroxylated fatty acids have the precise three-dimensional structure required for their specific biological roles. The stereochemistry of the hydroxyl groups at C-2 and C-3 in this compound would likewise be determined by the specific hydroxylase enzymes involved in its biosynthesis.

Other Hydroxylating Enzymes (e.g., Lipoxygenases)

Besides cytochrome P450s, other enzymes can also introduce oxygen into fatty acid chains. Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.govresearchgate.net

LOXs initiate their reaction by stereoselectively abstracting a hydrogen atom, which is followed by the insertion of molecular oxygen to form a hydroperoxy fatty acid derivative. nih.govresearchgate.net While LOXs typically act on polyunsaturated fatty acids like linoleic or arachidonic acid, their action demonstrates an alternative enzymatic strategy for fatty acid oxygenation. nih.govacs.org The resulting hydroperoxides can then be further metabolized to diols and other oxidized products. Although not the primary mechanism for generating this compound from a saturated precursor, these pathways highlight the diverse enzymatic tools available in nature for fatty acid modification. mdpi.comresearchgate.net

Downstream Metabolic Transformations

After its synthesis, this compound can undergo further metabolic transformations. The specific fate of this molecule depends on the cellular context and the needs of the organism.

Incorporation into Complex Lipids: Hydroxylated fatty acids are often key components of more complex structural lipids. For example, 2-hydroxy fatty acids are essential constituents of sphingolipids found in the myelin sheath of nerves and in the skin. uniprot.org It is plausible that polyhydroxylated fatty acids like the 2,2,3-trihydroxy variant could be incorporated into specialized membrane lipids or waxes.

Precursor for Bioactive Molecules: Polyhydroxy fatty acids can serve as precursors for the synthesis of other bioactive molecules. For instance, aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a known precursor in the synthesis of certain insect pheromones and prostaglandins.

Degradation: Alternatively, these molecules can be targeted for degradation. The presence of hydroxyl groups can facilitate further oxidation, potentially leading to the formation of dicarboxylic acids, which can then be broken down through β-oxidation from both ends. nih.gov The initial steps of degradation would likely involve oxidation of the hydroxyl groups to ketones by dehydrogenases, followed by cleavage of the carbon chain.

The metabolic significance of this compound is intrinsically linked to these downstream pathways, which can lead to the formation of structural components, signaling molecules, or its complete catabolism for energy.

Esterification and Glycosylation Pathways

Following their initial biosynthesis, trihydroxyhexadecanoic acids undergo further modifications, primarily through esterification and glycosylation, to form more complex molecules. Esterification is a fundamental reaction where the carboxylic acid group of the fatty acid reacts with an alcohol, often a hydroxyl group on a sugar molecule, to form an ester linkage. ucalgary.canih.gov This process can be catalyzed by enzymes and is crucial for the incorporation of these fatty acids into larger structures. For instance, the Fischer esterification method describes the acid-catalyzed reaction between a carboxylic acid and an alcohol. ucalgary.ca In biological systems, this activation of the carboxyl group is a key step preceding reaction with a suitable alcohol. nih.gov

Glycosylation involves the attachment of sugar moieties (glycans) to the hydroxyl groups of the trihydroxyhexadecanoic acid. This process is carried out by glycosyltransferases, enzymes that catalyze the transfer of a sugar from an activated donor to an acceptor molecule. nih.gov The resulting molecules are known as glycolipids or, more specifically in the context of certain plant families, resin glycosides. nih.govresearchgate.net In these structures, the hydroxy fatty acid serves as the aglycone—the non-sugar component of a glycoside. nih.gov For example, glycosyltransferases have been identified and expressed in host organisms like Escherichia coli to produce glucosides of various molecules, including hydroxy fatty acids. nih.gov The efficiency of glycosylation can be very high, with studies showing significant conversion of substrates like 16-hydroxy palmitic acid into its corresponding β-glucoside. nih.gov The process can be highly specific, and various methods, including chemical and enzymatic approaches, have been developed to achieve stereoselective glycosylation, which is critical for the synthesis of complex natural products. mdpi.comnih.gov

Incorporation into Complex Lipids and Polymers (e.g., Cutin, Suberin, Resin Glycosides)

Modified trihydroxyhexadecanoic acids are key building blocks for several complex biopolymers and lipids found in nature.

Resin Glycosides: A prominent class of compounds containing trihydroxyhexadecanoic acids are the resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae (morning glory) family. nih.govresearchgate.net These are complex glycolipids where a hydroxy fatty acid aglycone is linked to an oligosaccharide core. nih.gov The structure is often a macrocycle, formed through intramolecular esterification between the fatty acid's carboxyl group and a hydroxyl group on one of the sugars in the attached oligosaccharide chain. nih.govfrontiersin.org

Several trihydroxyhexadecanoic acid isomers serve as the aglycone in these resins. For example, evolvulic acids B and C, isolated from Evolvulus alsinoides, contain 3S,11R,14R-trihydroxyhexadecanoic acid as their aglycone. nih.gov Similarly, other complex resin glycosides like murucoidins, isolated from Ipomoea murucoides, are pentasaccharides of jalapinolic acid (11-hydroxyhexadecanoic acid), but saponification of crude resin mixtures can yield various glycosidic acids and their esterifying fatty acid residues. nih.gov

The table below details examples of resin glycosides and their constituent trihydroxyhexadecanoic acid aglycones.

Table 1: Examples of Trihydroxyhexadecanoic Acids in Resin Glycosides

| Resin Glycoside | Source Organism | Trihydroxyhexadecanoic Acid Aglycone | Reference |

|---|---|---|---|

| Evolvulic Acid B | Evolvulus alsinoides | 3S,11R,14R-trihydroxyhexadecanoic acid | nih.gov |

| Evolvulic Acid C | Evolvulus alsinoides | 3S,11R,14R-trihydroxyhexadecanoic acid | nih.gov |

Cutin and Suberin: While specific data on this compound in cutin and suberin is limited, these plant protective polymers are well-known to be composed of a variety of hydroxy and epoxy fatty acids. Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major monomer component of shellac, a natural resin secreted by the lac bug, which shares functional similarities with plant polyesters like cutin. drugfuture.com The structure of cutin and suberin consists of a complex polyester (B1180765) network formed from these fatty acid monomers, providing a physical barrier against environmental stress and pathogens.

Metabolic Engineering Strategies for Enhanced Production and Diversification

Metabolic engineering offers powerful strategies for increasing the production of valuable fatty acids and diversifying their structures in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae. lbl.govmdpi.com Although specific engineering for this compound is not widely reported, the principles applied to other hydroxy acids can be extrapolated. nih.gov

The core of metabolic engineering is the directed manipulation of cellular chemistry to overproduce a target molecule. lbl.gov Key strategies include:

Enhancing Precursor Supply: Production of fatty acids relies on the availability of precursors like acetyl-CoA and malonyl-CoA. Engineering efforts often focus on increasing the intracellular pools of these building blocks. mdpi.comnih.gov For example, in S. cerevisiae, genetic manipulations to boost citrate (B86180) accumulation and its conversion to acetyl-CoA have been performed to enhance fatty acid synthesis. mdpi.com

Introducing and Optimizing Biosynthetic Pathways: Heterologous enzymes from various organisms can be introduced into a host to create novel biosynthetic pathways. lbl.gov To produce trihydroxyhexadecanoic acids, a pathway could be designed by assembling specific hydroxylases and other modifying enzymes. The efficiency of these enzymes can be improved through protein engineering, such as the site-directed mutagenesis of an aldehyde dehydrogenase to enhance the production of 3-hydroxypropionic acid (3-HP). nih.gov

Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways that drain precursors or the product itself are often downregulated or knocked out. mdpi.com The CRISPR interference (CRISPRi) system is a powerful tool for this purpose, allowing for the targeted repression of specific genes without permanent genetic modification, thereby redirecting metabolic intermediates. mdpi.com

Optimizing Fermentation Conditions: Process optimization, such as high-cell-density cultivation, is crucial to translate laboratory-scale success to industrial potential. mdpi.com Adjusting factors like temperature, pH, and nutrient feeding can significantly enhance the final product titer. mdpi.comrsc.org

The table below summarizes common metabolic engineering strategies and their potential application for trihydroxyhexadecanoic acid production.

Table 2: Metabolic Engineering Strategies for Hydroxy Acid Production

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Pathway Redirection | Redirecting native metabolic pathways into desired products. | Engineering fatty acid metabolism in E. coli and S. cerevisiae for various fatty acid-derived molecules. | lbl.gov |

| Precursor Enhancement | Increasing the supply of key precursors like acetyl-CoA and malonyl-CoA. | Constructing malonyl-CoA reductase and β-alanine pathways in yeast for 3-HP production. | nih.gov |

| Enzyme Engineering | Improving the activity and specificity of key biosynthetic enzymes through mutagenesis. | Enhancing an aldehyde dehydrogenase (GabD4) to increase 3-HP production in E. coli. | nih.gov |

| Competitive Pathway Inhibition | Using tools like CRISPRi to repress genes in pathways that compete for precursors. | Enhancing mandelic acid production by repressing competing pathways in E. coli. | mdpi.com |

| Process Optimization | Scaling up production using optimized bioreactor conditions. | Achieving a 9.58 g/L titer of mandelic acid through high-cell-density cultivation. | mdpi.com |

By combining these approaches, it is feasible to develop microbial cell factories capable of producing specific trihydroxyhexadecanoic acids sustainably. mdpi.comnih.gov

Occurrence and Natural Distribution of Trihydroxyhexadecanoic Acid Isomers

Presence in Plant Species (e.g., Kerria lacca, Ricinus communis, Chamaepeuce afra)

The occurrence of trihydroxyhexadecanoic acid isomers in the plant kingdom is specific to certain species and is often localized in particular tissues.

Kerria lacca : The lac insect, Kerria lacca, secretes a resinous substance known as lac, which, when processed, yields shellac. A major constituent of shellac is aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid. wikipedia.orgdrdo.gov.inafsuter.com This isomer typically constitutes about 35% to 40% of shellac. wikipedia.orgparwatishellac.com Aleuritic acid is obtained commercially through the saponification (alkaline hydrolysis) of shellac. afsuter.comforeverest.net

Ricinus communis : The seed oil of Ricinus communis, commonly known as castor oil, is predominantly composed of ricinoleic acid, a monounsaturated, 18-carbon fatty acid with a hydroxyl group at the 12th carbon. wikipedia.orgscielo.br While other fatty acids such as oleic acid, linoleic acid, palmitic acid, and stearic acid are present in smaller quantities, there is no significant evidence to suggest the natural occurrence of trihydroxyhexadecanoic acid in castor oil. typology.com Some studies have noted the presence of dihydroxy stearic acid, but this is a C18 acid. medscape.com

Chamaepeuce afra : The seed oil of Chamaepeuce afra has been found to contain trihydroxy fatty acids. However, these are typically C18 derivatives, namely (+)-threo-9,10,18-trihydroxyoctadecanoic acid. There is a lack of substantial scientific literature reporting the presence of C16 trihydroxyhexadecanoic acid isomers in this plant species.

Identification in Microorganisms (e.g., Ustilago maydis, Trichoderma sp.)

Certain microorganisms are known to synthesize trihydroxyhexadecanoic acid isomers as part of larger, complex molecules.

Ustilago maydis : The corn smut fungus, Ustilago maydis, is a known producer of a class of extracellular glycolipids called ustilagic acids. nih.govwikipedia.org These compounds are biosurfactants and exhibit antibiotic properties. The lipid component of ustilagic acid includes 2,15,16-trihydroxyhexadecanoic acid (also referred to as 2,15,16-trihydroxypalmitic acid). nih.govnih.govnih.gov The production of ustilagic acid, and therefore its trihydroxyhexadecanoic acid component, is typically induced under conditions of nitrogen limitation. nih.gov

Trichoderma sp. : Species of the fungal genus Trichoderma are known for their ability to produce a wide array of secondary metabolites, some of which have antifungal and plant growth-promoting properties. nih.govresearchgate.netnih.gov While various fatty acids and their derivatives have been identified in Trichoderma extracts, including palmitic acid, linoleic acid, and oleic acid, there is currently no significant scientific literature identifying 2,2,3-trihydroxyhexadecanoic acid or its isomers as prominent metabolites of this fungal genus. researchgate.net

Distribution within Biological Tissues and Secretions (e.g., Seed Oils, Resins, Cell Walls)

The distribution of trihydroxyhexadecanoic acid isomers is highly localized within specific biological materials.

Seed Oils : As noted with Ricinus communis and Chamaepeuce afra, the presence of trihydroxyhexadecanoic acids in seed oils is not widespread. While castor oil is rich in a monohydroxy C18 acid, it is not a source of trihydroxy C16 acids. wikipedia.orgscielo.br Similarly, the trihydroxy acids identified in Chamaepeuce afra seed oil are C18 derivatives.

Resins : The most notable occurrence of a trihydroxyhexadecanoic acid in a natural resin is that of aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) in the lac resin secreted by the insect Kerria lacca. wikipedia.orgdrdo.gov.in This resin serves as a protective coating for the insect. Aleuritic acid is a primary structural component of the polyester (B1180765) matrix of shellac. drdo.gov.inforeverest.net

Cell Walls : In plants, the cuticle forms a protective outer layer, and its structural component, cutin, is a polyester of hydroxy fatty acids. The primary monomers of cutin are C16 and C18 fatty acids with one or more hydroxyl groups. gsartor.orgresearchgate.net While dihydroxy C16 acids like 10,16-dihydroxypalmitic acid are common in the cutin of many plants, the presence of trihydroxy C16 acids is not as frequently reported. Another plant polymer, suberin, found in cork and root endodermis, also consists of long-chain fatty acids and glycerol. wikipedia.orgfrontiersin.org Its composition is variable among species, and while it contains various hydroxy fatty acids, trihydroxyhexadecanoic acid is not considered a principal monomer. unl.ptnih.govfrontiersin.org In fungi, the extracellular glycolipid ustilagic acid, containing 2,15,16-trihydroxyhexadecanoic acid from Ustilago maydis, is secreted and associated with the fungal cell exterior, playing a role in its interaction with the environment. nih.govresearchgate.net

Comparative Analysis of Isomer Occurrence Across Biological Kingdoms

The occurrence of trihydroxyhexadecanoic acid isomers shows distinct patterns across the animal, fungal, and plant kingdoms.

In the Animal Kingdom , the primary example is not a direct synthesis by an animal but rather a secretion by an insect. The lac insect, Kerria lacca, produces lac resin containing a high concentration of aleuritic acid (9,10,16-trihydroxyhexadecanoic acid). drdo.gov.in This isomer appears to be specific to this source.

In the Fungal Kingdom , the basidiomycete fungus Ustilago maydis synthesizes 2,15,16-trihydroxyhexadecanoic acid as a key component of the glycolipid ustilagic acid. nih.govwikipedia.org This particular isomer, with hydroxyl groups at the 2, 15, and 16 positions, is characteristic of this fungal metabolite.

In the Plant Kingdom , the presence of trihydroxyhexadecanoic acids is less definitive. While plant cutin and suberin are rich in hydroxy fatty acids, dihydroxy C16 acids are more commonly reported than trihydroxy C16 acids. gsartor.org Some plants, like Chamaepeuce afra, produce trihydroxy fatty acids, but these are typically C18 (trihydroxyoctadecanoic) rather than C16 (trihydroxyhexadecanoic) acids.

This comparative analysis highlights that different biological kingdoms synthesize or utilize distinct isomers of trihydroxy fatty acids, suggesting different biosynthetic pathways and physiological roles for these compounds.

Table of Trihydroxyhexadecanoic Acid Isomer Occurrence

| Isomer | Organism | Kingdom | Biological Source |

|---|---|---|---|

| 9,10,16-Trihydroxyhexadecanoic acid (Aleuritic acid) | Kerria lacca (Lac insect) | Animalia | Lac Resin (Shellac) wikipedia.orgdrdo.gov.in |

| 2,15,16-Trihydroxyhexadecanoic acid | Ustilago maydis (Corn smut fungus) | Fungi | Ustilagic acid (extracellular glycolipid) nih.govwikipedia.org |

Chemical Synthesis and Derivatization Methodologies for Research Applications

Total Synthesis Approaches for Specific Stereoisomers (e.g., Aleuritic Acid)

A key strategy for synthesizing these stereoisomers involves the stereoselective dihydroxylation of a long-chain unsaturated fatty acid precursor. nih.gov A common route begins with the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromooctanoic acid to yield 16-hydroxyhexadec-9-ynoic acid. nih.gov Subsequent semi-hydrogenation of the alkyne group leads to the formation of cis-16-hydroxyhexadec-9-enoic acid. nih.gov

From this intermediate, the stereochemistry of the final product is controlled by the choice of hydroxylation method:

Trans-dihydroxylation of the cis-alkene using reagents like performic acid or tungstic acid/hydrogen peroxide yields the (±)-threo-9,10,16-trihydroxyhexadecanoic acid, which corresponds to the racemic form of natural aleuritic acid. nih.gov

Cis-dihydroxylation of the cis-alkene, typically with reagents such as potassium permanganate (B83412) or osmium tetroxide, results in the formation of (±)-erythro-9,10,16-trihydroxyhexadecanoic acid. nih.gov

The identity and stereochemistry of the synthesized isomers are confirmed through analytical techniques such as infrared spectroscopy and chromatography, which show distinct differences between the threo and erythro forms. nih.gov Further confirmation can be achieved by chemical transformations; for example, the threo-isomer can be converted to trans-16-hydroxyhexadec-9-enoic acid. nih.gov

For the isolation of specific enantiomers, classical resolution methods can be employed. For instance, (±)-threo-9,10,16-trihydroxyhexadecanoic acid has been successfully resolved by fractional crystallization using the chiral resolving agent (–)-brucine. helixchrom.com This process allows for the separation of the diastereomeric salts, followed by acidification to yield the individual (+) and (–) enantiomers of threo-aleuritic acid. helixchrom.com

Table 1: Key Steps in the Total Synthesis of Trihydroxyhexadecanoic Acid Stereoisomers

| Step | Precursor | Reagents and Conditions | Product | Stereochemical Outcome |

| 1 | Oct-7-yn-1-ol and 8-bromooctanoic acid | Dilithio-derivative formation, condensation | 16-hydroxyhexadec-9-ynoic acid | Not applicable |

| 2 | 16-hydroxyhexadec-9-ynoic acid | Semi-hydrogenation (e.g., Lindlar catalyst) | cis-16-hydroxyhexadec-9-enoic acid | cis-alkene |

| 3a | cis-16-hydroxyhexadec-9-enoic acid | Trans-dihydroxylation (e.g., performic acid) | (±)-threo-9,10,16-trihydroxyhexadecanoic acid | threo |

| 3b | cis-16-hydroxyhexadec-9-enoic acid | Cis-dihydroxylation (e.g., KMnO₄, OsO₄) | (±)-erythro-9,10,16-trihydroxyhexadecanoic acid | erythro |

| 4 | (±)-threo-9,10,16-trihydroxyhexadecanoic acid | Fractional crystallization with (–)-brucine | (+)- and (–)-threo-9,10,16-trihydroxyhexadecanoic acid | Enantiomeric resolution |

Chemical Derivatization for Functionalization and Labeling in Research

Chemical derivatization of 2,2,3-trihydroxyhexadecanoic acid and its isomers is essential for a range of research applications, from creating novel materials to facilitating their detection and quantification in complex mixtures.

The presence of multiple hydroxyl groups and a carboxylic acid group makes aleuritic acid an ideal monomer for the synthesis of polyesters and other polymers. Through esterification reactions, aleuritic acid can be polymerized to form polyaleuritates, which have shown promise in the development of biodegradable and thermostable materials. nih.gov

The polymerization is typically achieved through melt polycondensation, where the aleuritic acid is heated, leading to the formation of ester bonds between the carboxylic acid of one monomer and the hydroxyl groups of another. nih.gov This process can be influenced by factors such as temperature and the use of catalysts. The resulting polymers can be formulated into films and coatings. researchgate.net These materials are being investigated for applications such as environmentally friendly food packaging and coatings for various surfaces. researchgate.net The cross-linking ability provided by the multiple hydroxyl groups contributes to the formation of robust and insoluble polymer networks.

For analytical purposes, especially in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, and detectability of trihydroxyhexadecanoic acids.

For Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility, direct analysis of trihydroxyhexadecanoic acids by GC is challenging. Derivatization of the polar hydroxyl and carboxyl groups is required. A common method is silylation , where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl and carboxyl groups into their TMS ether and TMS ester forms, respectively. sigmaaldrich.com These derivatives are more volatile and thermally stable, allowing for their separation and analysis by GC-MS.

For High-Performance Liquid Chromatography (HPLC): While aleuritic acid can be analyzed directly by HPLC with detectors like a differential refractive index detector (RID), derivatization can enhance sensitivity and allow for the use of more common detectors like UV-Vis or fluorescence detectors. spkx.net.cn The carboxylic acid group can be esterified with a chromophoric or fluorophoric group to improve detection. For example, esterification with a UV-absorbing compound allows for sensitive detection by HPLC-UV. This is particularly useful for quantifying low concentrations of the acid in various samples. The separation of different trihydroxyhexadecanoic acid isomers can also be achieved using specialized HPLC columns and mobile phases. helixchrom.com

Advanced Analytical Methodologies for Trihydroxyhexadecanoic Acid Research

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

The analysis of 2,2,3-Trihydroxyhexadecanoic acid from intricate biological samples necessitates powerful separation techniques to isolate it from a multitude of other chemically similar molecules. Chromatographic methods are the cornerstone of this process, enabling both the purification and measurement of the target analyte.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of hydroxylated fatty acids like this compound. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which operate at higher pressures to provide superior resolution, speed, and sensitivity compared to traditional HPLC systems. nih.gov

For the separation of trihydroxyhexadecanoic acid, reversed-phase chromatography is commonly employed. In this mode, a nonpolar stationary phase, such as C18-modified silica, is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure the carboxylic acid remains protonated. nih.govekb.eg The high polarity imparted by the three hydroxyl groups means that this compound will elute relatively early from the column compared to its non-hydroxylated counterpart, hexadecanoic acid.

The primary advantages of HPLC and UPLC in this context are their ability to handle non-volatile and thermally fragile molecules without the need for derivatization, and their direct compatibility with mass spectrometry for sensitive and specific detection. ulster.ac.uk UPLC-MS/MS methods, in particular, offer high-throughput capabilities for quantifying the compound in complex matrices like plasma or urine. nih.gov

Table 1: Typical HPLC/UPLC Parameters for Hydroxylated Fatty Acid Analysis This table is interactive. Click on the headers to learn more about each parameter.

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Column | Reversed-Phase (e.g., ACQUITY UPLC HSS T3, 1.8 µm) nih.gov | Provides excellent retention and separation for polar and nonpolar analytes. C18 phases are standard for lipid analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol nih.gov | Organic solvent used to elute analytes from the reversed-phase column in a gradient program. |

| Flow Rate | 0.3 - 0.5 mL/min (UPLC) nih.gov | Optimal flow rates for small particle columns, balancing analysis time and separation efficiency. |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govnih.gov | Offers high sensitivity and selectivity, allowing for confident identification and quantification even at low concentrations. |

Gas Chromatography–Mass Spectrometry (GC-MS) for Hydrolyzed Derivatives

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful and well-established technique for fatty acid analysis. nih.gov However, due to the low volatility and high polarity of this compound, direct analysis is not feasible. The compound must first undergo a derivatization process to convert the polar hydroxyl and carboxylic acid functional groups into more volatile and thermally stable moieties. mdpi.com

A common approach involves a two-step derivatization. First, the carboxylic acid is converted to a methyl ester (FAME), often using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.comnih.gov Subsequently, the hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). koreascience.kr The resulting derivatized compound is sufficiently volatile for GC analysis. researchgate.net

Once injected into the GC, the derivatized analyte is separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization), fragmented, and detected. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov GC-MS provides excellent chromatographic resolution and is particularly useful for separating isomers. koreascience.kr

Table 2: Common Derivatization Strategies for GC-MS Analysis of Hydroxy Fatty Acids This table is interactive. You can sort the data by clicking the column headers.

| Functional Group | Reagent | Derivative Formed | Purpose |

|---|---|---|---|

| Carboxylic Acid | Trimethyl sulfonium hydroxide (TMSH) | Fatty Acid Methyl Ester (FAME) | Increases volatility and thermal stability. nih.gov |

| Carboxylic Acid | Methanolic HCl or BF3/Methanol | Fatty Acid Methyl Ester (FAME) | Classic method for esterification. mdpi.com |

| Hydroxyl Group | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Masks polar hydroxyl groups, increasing volatility. koreascience.kr |

| Hydroxyl Group | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) Ether | Highly reactive silylating agent. springernature.com |

Mass Spectrometry (MS) for Structural Elucidation and Isomer Differentiation

Mass spectrometry is the definitive technique for the structural analysis of this compound, providing precise molecular weight information and detailed structural insights through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS and MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for polar, thermally labile molecules like trihydroxyhexadecanoic acid. uvic.ca It is the most common ionization source used in conjunction with liquid chromatography (LC). nih.gov In negative ion mode, ESI gently removes a proton from the carboxylic acid group to generate an abundant deprotonated molecule, [M-H]⁻, which allows for the unambiguous determination of the molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural information. The [M-H]⁻ ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For a trihydroxy fatty acid, fragmentation patterns can reveal the positions of the hydroxyl groups. nih.gov For example, cleavages of the carbon-carbon bonds adjacent to the hydroxyl groups are common fragmentation pathways that help pinpoint their location along the fatty acid chain. The fragmentation becomes more complex with an increasing number of hydroxyl groups. nih.gov ESI-MS/MS has been effectively used to analyze mycolic acids, which are complex hydroxylated fatty acids, demonstrating its power for such molecular structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight (TOF-MS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the analyte. researchgate.net This capability is critical for confirming the molecular formula of this compound (C₁₆H₃₂O₃) and distinguishing it from other compounds with the same nominal mass but different elemental formulas. HRMS instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers offer the high resolving power needed to separate the target analyte signal from matrix interferences. researchgate.netnih.gov

Time-of-Flight (TOF) mass analyzers are often paired with both GC and LC systems. springernature.com A key advantage of TOF-MS is its high acquisition speed and wide mass range, making it suitable for complex mixture analysis. nih.gov When used in HRMS systems (e.g., Q-TOF), it combines accurate mass measurement with the ability to perform MS/MS experiments, providing a comprehensive tool for both identification and structural elucidation of metabolites in complex samples. unipi.itnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

While MS techniques are powerful for determining connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled method for unambiguously determining the precise three-dimensional structure, including the stereochemistry, of molecules like this compound. magritek.com

¹H NMR spectroscopy provides information about the chemical environment of each hydrogen atom. The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C2 and C3) and the coupling constants between them are highly sensitive to their relative stereochemistry (syn vs. anti). For a 1,2,3-triol system, the relative configuration can often be deduced from these parameters. researchgate.net

¹³C NMR spectroscopy provides the number of non-equivalent carbons and their chemical environment. The chemical shifts for C2 and C3 would confirm the presence of hydroxyl substitution at these positions. chemicalbook.com

To determine the absolute configuration, chiral derivatizing agents, such as α-methoxy-α-phenylacetic acid (MPA), can be used. researchgate.net By creating diastereomeric esters at the hydroxyl groups, the resulting NMR spectra will show different chemical shifts (Δδ) for the protons near the chiral centers, which can be correlated to the absolute configuration of the original molecule. researchgate.net Advanced NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the complete structural assignment of the fatty acid chain.

Table 3: Hypothetical ¹H NMR Data for Positional and Stereochemical Assignment of a 2,2,3-Trihydroxyacyl Chain This table presents expected NMR characteristics for key protons. Actual values depend on solvent and stereochemistry.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Information Provided |

|---|---|---|---|

| H-2 | ~4.0 - 4.5 | Doublet (d) or Doublet of Doublets (dd) | Chemical shift indicates attachment to a carbon with a hydroxyl group. Coupling to H-3 reveals relative stereochemistry. researchgate.netorganicchemistrydata.org |

| H-3 | ~3.5 - 4.0 | Multiplet (m) | Chemical shift confirms attachment to a hydroxyl-bearing carbon. Coupling patterns to H-2 and H-4 help confirm position. researchgate.netorganicchemistrydata.org |

| H-4 | ~1.5 - 1.7 | Multiplet (m) | Protons on the first methylene (B1212753) group of the alkyl chain adjacent to the triol system. |

| Terminal CH₃ | ~0.8 - 0.9 | Triplet (t) | Characteristic signal for the terminal methyl group of the long alkyl chain. |

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with the O-H stretching of the alcohol groups. pressbooks.publibretexts.org The presence of multiple hydroxyl groups involved in hydrogen bonding would contribute to the breadth of this peak. The carbonyl (C=O) stretching vibration of the carboxylic acid would give a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. pressbooks.pubudel.edu The C-O stretching vibrations of the alcohol and carboxylic acid groups would appear in the fingerprint region, likely between 1000 and 1320 cm⁻¹. orgchemboulder.com Additionally, the C-H stretching vibrations of the long alkyl chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-H bending vibrations would appear around 1470 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the polar O-H and C=O bonds give strong IR signals, the non-polar C-C and C-H bonds of the long alkyl chain are often more prominent in the Raman spectrum. researchgate.netrsc.org The C-H stretching region (2800-3000 cm⁻¹) would show distinct peaks for the CH₂ and CH₃ groups. researchgate.net The C=O stretch of the carboxylic acid is also Raman active, typically appearing in a similar region to the IR absorption (around 1650-1750 cm⁻¹), although its intensity can vary. rsc.orgresearchgate.net Low-frequency Raman scattering can also provide information about the longitudinal acoustic modes (LAMs) of the alkyl chain, which can be related to its conformation. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| -COOH | O-H stretch | IR | 2500-3300 | Strong, Broad |

| -OH | O-H stretch | IR | 3200-3500 | Strong, Broad |

| -COOH | C=O stretch | IR/Raman | 1700-1725 | Strong (IR) |

| Alkyl Chain | C-H stretch | IR/Raman | 2850-2960 | Strong |

| Alkyl Chain | C-H bend | IR | ~1470 | Medium |

| C-O | C-O stretch | IR | 1000-1320 | Medium-Strong |

Microscopy and Surface Characterization Techniques for Self-Assembled Systems

Due to its amphiphilic nature, with a polar head group (carboxylic acid and three hydroxyls) and a long non-polar tail, this compound has the potential to form self-assembled structures, such as monolayers and bilayers. Atomic Force Microscopy is a key technique to visualize and characterize these nanoscale assemblies.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.govnih.gov It is particularly well-suited for studying the self-assembly of lipid and fatty acid molecules on solid substrates. nih.govwikipedia.org In the context of this compound, AFM could be used to visualize monolayers formed on a substrate like mica.

Research on the closely related aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) has demonstrated the power of AFM in this area. Studies have shown that this molecule self-assembles on mica surfaces, forming distinct monolayer islands at low concentrations. researchgate.net AFM imaging can reveal the morphology, height, and packing of these islands. As concentration increases, a transition to multilayered aggregates can be observed. researchgate.net The ability of the hydroxyl groups to form intermolecular hydrogen bonds plays a significant role in stabilizing these self-assembled structures. For this compound, the close proximity of the three hydroxyl groups near the carboxylic acid head would likely lead to complex and strong intermolecular hydrogen bonding networks, influencing the packing and stability of the self-assembled monolayers. AFM can probe the height of these monolayers, providing information about the orientation of the molecules (i.e., whether the alkyl chains are tilted or perpendicular to the substrate). rsc.org Furthermore, friction force AFM can differentiate between domains with different molecular arrangements or chemical terminations. researchgate.net

Biological Roles and Molecular Interactions of Trihydroxyhexadecanoic Acids

Contribution to Structural Biopolymers (e.g., Cutin, Suberin, Resins)

There is no specific evidence in the reviewed literature that identifies 2,2,3-Trihydroxyhexadecanoic acid as a monomeric component of the natural biopolymers cutin, suberin, or plant resins. While various other hydroxy and dihydroxy fatty acids are known constituents of cutin and suberin, and the related isomer aleuritic acid is a primary component of shellac resin, a direct link for the 2,2,3-isomer has not been established. wikipedia.org

Roles in Self-Assembly and Nanostructure Formation

No studies were identified that investigate the self-assembly properties or the formation of nanostructures specifically from this compound. Research in this area for similar molecules has been conducted on aleuritic acid, which demonstrates self-assembly into monolayer and multilayer configurations on surfaces like mica. thegoodscentscompany.com However, these findings cannot be extrapolated to the 2,2,3-isomer due to differences in molecular structure and hydroxyl group positioning.

Precursor Functions in Biochemical Pathways

There is no available research detailing the function of this compound as a precursor in any known biochemical pathways. Studies on related compounds include the role of 3-hydroxy fatty acids as intermediates in fatty acid oxidation and the omega-oxidation pathway. nih.govnih.gov However, the metabolic fate and potential precursor functions of this compound remain uninvestigated.

Interactions with Cellular Components and Membranes (Mechanistic Studies)

Mechanistic studies detailing the interaction of this compound with cellular components or membranes are absent from the current scientific literature. Research on other fatty acids has shown that they can intercalate into lipid bilayers, alter membrane fluidity, and affect the function of membrane proteins. nih.gov Without specific studies, the effects of the unique 2,2,3-hydroxyl arrangement on membrane interaction are unknown.

Should you be interested in an article on a related, well-researched compound such as aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) , sufficient data exists to address a similar outline in detail.

Computational and Theoretical Studies of Trihydroxyhexadecanoic Acids

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational method used to track the movement of atoms and molecules over time, providing a virtual microscope to observe processes like self-assembly. acs.org While direct MD studies on 2,2,3-trihydroxyhexadecanoic acid are not prominent in the literature, research on analogous polyhydroxy fatty acids provides significant insights into the principles governing their aggregation.

A key example is the study of aleuritic acid (9,10,16-trihydroxypalmitic acid), a constitutional isomer of this compound. MD simulations have been used to understand its self-assembly on surfaces like mica. These simulations revealed that in a constrained, vertically oriented layer, aleuritic acid tends to form a monolayer driven by lateral hydrogen bonding between the secondary hydroxyl groups. This two-dimensional (2D) growth competes with three-dimensional (3D) multilayer formation, which is influenced by the terminal primary hydroxyl group. When spatial constraints are relaxed, simulations show the structure can evolve into an amorphous, crosslinked phase.

General studies on fatty acid self-assembly using coarse-grained MD simulations further elucidate the factors at play. iyte.edu.tr These simulations demonstrate that characteristics such as the length of the alkyl chain and the degree of unsaturation significantly influence the structure of the resulting aggregates (micelles). iyte.edu.tr For instance, increases in fatty acid chain length and unsaturation can lead to micelles with more fluid internal structures and less dense packing of the lipid tails. iyte.edu.tr The presence of methyl branches on the fatty acid chain can also drastically alter the morphology of self-assembled monolayers, inducing the formation of distinct domains. rsc.org Furthermore, studies on polyhydroxy fatty acid nanoparticles suggest that their growth occurs through a self-assembly process. nih.gov

These computational findings highlight the crucial role of hydroxyl group positioning and intermolecular interactions in directing the self-assembly of polyhydroxy fatty acids, a principle that would directly apply to the aggregation behavior of this compound.

Quantum Chemical Calculations for Reactivity and Conformation

Quantum chemical calculations offer a lens to examine the electronic structure of molecules, providing data on their geometry, stability, and reactivity. These methods have been applied to fatty acids to understand their conformational preferences and the thermodynamics of their aggregation.

Semiempirical quantum-chemical methods, such as PM3, have been used to model the structural parameters of fatty acid monolayers at air/water interfaces. nih.gov These calculations can predict the orientation of the molecules within the monolayer. nih.gov For standard fatty acids, two stable orientations were identified: a tilted monolayer where molecules are oriented at an angle of approximately 16° to the normal, and an untilted monolayer with molecules oriented at about 0°. nih.gov The calculations also provide the parameters of the unit cell for these packed structures. nih.gov

| Monolayer Type | Calculated Unit Cell Parameters (Å) | Experimental Unit Cell Parameters (Å) |

| Tilted | a = 8.0-8.2, b = 4.2-4.5 | a = 8.4-8.7, b = 4.9-5.0 |

| Untilted | a = 7.7-8.0, b = 4.6 | a = 8.4, b = 4.8-4.9 |

| Table 1: Comparison of quantum-chemically modeled and experimental unit cell parameters for fatty acid monolayers. Data sourced from quantum-chemical calculations using the PM3 method. nih.gov |

Furthermore, these calculations can determine the thermodynamic parameters (enthalpy, entropy, and Gibbs' energy) of clusterization. nih.gov For straight-chain fatty acids, such studies have shown that spontaneous aggregation at an air/water interface is energetically favorable for molecules with 13 or more carbon atoms, a result that aligns with experimental data. nih.gov

Quantum calculations are also instrumental in elucidating chemical reactivity. For example, computational studies on the enzymatic hydroxylation of fatty acids by Cytochrome P450 (CYP) enzymes have been performed. acs.org These models analyze the reaction pathways, intermediates, and transition states, showing how substrate positioning relative to the enzyme's oxidizing species dictates whether hydroxylation, desaturation, or other reactions occur. acs.org

Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms

Understanding how trihydroxyhexadecanoic acids are formed and metabolized requires modeling their interactions with enzymes. Computational models, particularly for the Cytochrome P450 (CYP) family of enzymes, have provided detailed pictures of the fatty acid hydroxylation process.

Crystal structures of substrate-bound P450 enzymes, such as P450BSβ from Bacillus subtilis, serve as the basis for these models. nih.gov This enzyme hydroxylates long-chain fatty acids at the α- and β-positions. nih.govresearchgate.net Modeling reveals that the fatty acid substrate binds within a specific channel in the enzyme. nih.gov The binding is stabilized by two key types of interactions:

Hydrophobic interactions between the alkyl chain of the fatty acid and hydrophobic residues in the enzyme's binding channel. nih.gov

Electrostatic interactions between the terminal carboxylate group of the fatty acid and the guanidinium (B1211019) group of a specific arginine residue (Arg242). nih.gov

These precise interactions are responsible for the enzyme's regioselectivity, positioning the α- and β-carbons of the fatty acid in close proximity to the heme iron, the catalytic center where oxidation occurs. nih.gov The interaction with Arg242 is believed to be crucial for the catalytic mechanism, potentially assisting in the cleavage of the peroxide O-O bond required for the hydroxylation reaction. nih.gov

Computational studies on other P450 enzymes, like those from the CYP4 family, show how an enzyme's structure governs the site of hydroxylation (e.g., at the terminal ω-carbon vs. the sub-terminal ω-1 carbon). nih.gov The ratio of ω- to (ω-1)-hydroxylation is dependent on both the specific enzyme and the chain length of the fatty acid substrate. nih.gov Modeling of hydroxylated fatty acids interacting with other enzymes, such as sphingomyelin (B164518) synthase, has also been performed to understand their role in lipid metabolism. nih.gov These models use techniques like molecular dynamics to calculate binding energies and elucidate how the hydroxyl groups influence the substrate's fit and reactivity within the enzyme's active site. nih.gov

| Enzyme Family | Typical Substrate | Key Modeled Interaction | Computational Insight |

| P450BSβ (CYP152) | Long-chain fatty acids | Electrostatic interaction of substrate carboxylate with active site Arginine (Arg242). nih.gov | Orients α- and β-carbons for hydroxylation. nih.gov |

| CYP4 | Fatty acids, hydrocarbons | Steric and electronic fit in the active site. | Determines the ratio of ω- vs. (ω-1)-hydroxylation. nih.gov |

| Sphingomyelin Synthase | Hydroxylated ceramides | Hydrogen bonding involving the hydroxyl group. | Affects binding energy and suitability for reaction. nih.gov |

| Table 2: Summary of modeled enzyme-substrate interactions for hydroxylated fatty acids and their precursors. |

Conformational Analysis and Stereochemical Prediction

The multiple hydroxyl groups and chiral centers in this compound give rise to a complex landscape of possible three-dimensional shapes (conformations) and stereoisomers. Computational analysis is essential for predicting the most stable conformations and understanding the stereochemical outcomes of enzymatic reactions.

Conformational analysis of flexible molecules can be performed using methods such as molecular mechanics (e.g., MM2, AMBER) and semiempirical quantum methods (e.g., AM1). niscpr.res.in These calculations determine the relative energies of different spatial arrangements of the atoms, identifying the lowest energy (most stable) conformations and the energy barriers for rotating around single bonds. niscpr.res.in While specific analyses for this compound are not widely published, the principles from studies on other polyols and flexible chains are directly applicable. niscpr.res.innih.gov

A critical area of computational prediction is the stereochemistry of biosynthesis. The hydroxylation of fatty acids is often stereospecific. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is known to be stereospecific, producing (R)-2-hydroxy fatty acids. nih.gov Computational models of enzyme-substrate interactions can rationalize this specificity by showing how the substrate is oriented in the active site, exposing only one face of the carbon atom to the reactive species.

In other cases, such as the α-hydroxylation of some fatty acids by P450 enzymes, the reaction may proceed through a planar radical intermediate, which destroys the original stereocenter. acs.org In these situations, the stereochemical outcome is determined by the "rebound" step of the reaction, and computational models can be used to assess the likelihood of attack from either face of the planar intermediate, thereby predicting the resulting stereoselectivity. acs.org

Future Research Directions and Unanswered Questions

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A primary focus for future research will be the discovery and characterization of the biosynthetic pathways responsible for the production of 2,2,3-Trihydroxyhexadecanoic acid in nature. While general pathways for fatty acid synthesis are well-established, the specific enzymes that catalyze the addition of hydroxyl groups at the C-2 and C-3 positions of hexadecanoic acid are unknown.

Research should be directed towards identifying microorganisms, such as bacteria or fungi, that may produce this compound. asm.orgnih.gov Microbial enzymes, including P450 monooxygenases, lipoxygenases, hydratases, and diol synthases, are known to be involved in the hydroxylation of fatty acids. nih.gov A combination of genomics, proteomics, and metabolomics approaches will be essential to pinpoint the specific genes and enzymes involved. For instance, screening of microbial genomes for sequences similar to known fatty acid hydroxylases could be a starting point. Once candidate enzymes are identified, their function can be verified through heterologous expression and in vitro assays.

Development of Novel Synthetic Biology Tools for Controlled Production

The development of synthetic biology platforms for the controlled production of this compound presents a significant opportunity. nih.govmdpi.com By harnessing the power of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce this compound in a sustainable and cost-effective manner. mdpi.com

This will require the identification of the biosynthetic genes, as discussed in the previous section, and their assembly into an artificial pathway within a suitable host organism. mdpi.com Further optimization of the production process can be achieved through metabolic engineering, which involves modifying the host's metabolism to increase the flux towards the desired product. nih.gov The application of artificial intelligence and machine learning algorithms could also accelerate the design and optimization of these biosynthetic pathways. nih.gov

| Research Approach | Goal | Key Technologies |

| Genome Mining | Identify candidate genes for fatty acid hydroxylation. | Bioinformatics, Comparative Genomics |

| Heterologous Expression | Confirm the function of candidate enzymes. | Genetic Engineering, Fermentation |

| Metabolic Engineering | Optimize the production of this compound. | CRISPR/Cas9, Pathway Modeling |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the role of this compound in biological systems requires the ability to detect and quantify it in situ. Future research should focus on the development and application of advanced analytical techniques for this purpose.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the sensitive and specific quantification of fatty acids in complex biological samples. nih.govuni-wuppertal.deacs.org However, these methods typically require extraction and derivatization, which can alter the spatial distribution of the compound. Therefore, there is a need for techniques that can provide spatial information.

Advanced imaging techniques, such as mass spectrometry imaging (MSI), could potentially be used to map the distribution of this compound in tissues and cells. Furthermore, the development of fluorescent probes that specifically bind to this compound would enable its visualization using fluorescence microscopy.

Comprehensive Stereochemical Characterization of Naturally Occurring Isomers

The presence of three chiral centers at the C-2 and C-3 positions of this compound means that it can exist as multiple stereoisomers. It is highly likely that these different isomers will exhibit distinct biological activities. researchgate.net Therefore, a comprehensive stereochemical characterization of the naturally occurring isomers is essential.

This will involve the use of enantioselective analytical techniques, such as chiral chromatography, to separate the different stereoisomers. nih.gov The absolute configuration of each isomer can then be determined using a combination of spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, and chemical derivatization with chiral reagents like Mosher's reagent. nih.gov The synthesis of stereochemically pure standards will also be crucial for these studies.

Exploration of Novel Biological Functions and Mechanisms (Non-Clinical)

A significant area of future research will be the exploration of the biological functions of this compound in non-clinical contexts. Other hydroxylated fatty acids have been shown to possess a range of biological activities, including antifungal, antibacterial, and cell growth inhibitory properties. asm.orgnih.gov It is therefore plausible that this compound may have similar or novel functions.

Initial studies should involve screening the compound for a wide range of biological activities using various in vitro assays. Once a particular activity is identified, further research can be directed towards elucidating the underlying mechanism of action. This may involve studying its effects on cell membranes, its interaction with specific enzymes or receptors, or its influence on gene expression. Understanding these fundamental biological functions will be a critical step towards uncovering the full potential of this unique fatty acid.

Q & A

Q. What are the established synthetic routes for 9,10,16-trihydroxyhexadecanoic acid (aleuritic acid), and how are intermediates characterized?

Aleuritic acid is synthesized via multi-step reactions. A key method involves:

- Step 1 : Condensation of oct-7-yn-1-ol’s dilithio-derivative with 8-bromo-octanoic acid to yield 16-hydroxyhexadec-9-ynoic acid.

- Step 2 : Semihydrogenation of the alkyne to cis-16-hydroxyhexadec-9-enoic acid.

- Step 3 : cis- or trans-hydroxylation to produce erythro- or threo-9,10,16-trihydroxyhexadecanoic acid isomers . Characterization : IR spectroscopy and chromatography confirm stereochemistry. For example, threo-aleuritic acid (natural form) is distinguished by its IR absorption bands and chromatographic retention time .

Q. How is the stereochemistry of aleuritic acid resolved, and what contradictions exist in reported data?

- Method : Classical chemical transformations (e.g., conversion to brominated derivatives or epoxy acids) and comparison with synthetic standards. For example, threo-aleuritic acid converts to trans-16-hydroxyhexadec-9-enoic acid with phosphonium iodide .

- Contradiction : Natural aleuritic acid was initially reported as optically active but later found to be racemic (optically inactive) in some studies . This discrepancy highlights the need for rigorous optical rotation analysis and enantiomeric resolution techniques.

Q. What spectroscopic techniques are critical for structural elucidation of trihydroxyhexadecanoic acids?

- NMR : Assigns hydroxyl and carboxyl group positions via H and C chemical shifts. For example, secondary hydroxyls at C9 and C10 in aleuritic acid show distinct splitting patterns .

- IR : Identifies hydrogen-bonded hydroxyl groups (broad peaks ~3300 cm) and ester/carboxylic acid functionalities .

- Mass Spectrometry : Confirms molecular weight (e.g., [M-H] at m/z 303 for aleuritic acid) and fragmentation patterns .

Advanced Research Questions

Q. How can aleuritic acid be copolymerized to improve mechanical properties of bio-inspired polyesters?

- Method : Melt copolymerization with linear α-hydroxy acids (e.g., 16-hydroxyhexadecanoic acid, HHA). Aleuritic acid’s three hydroxyl groups introduce branching, while HHA ensures linear chain extension.

- Analysis :

- Thermal Properties : Differential scanning calorimetry (DSC) measures and crystallinity. Aleuritic acid copolymers show reduced brittleness compared to homopolymers.

- Mechanical Testing : Tensile strength and elongation at break are comparable to low-density polyethylene (LDPE) when copolymerized at optimal ratios .

Q. What challenges arise in analyzing biodegradability of aleuritic acid-based polymers?

- Experimental Design :

- Enzymatic Hydrolysis : Use cutinase enzymes to simulate natural degradation. Monitor mass loss and release of hydroxyacid monomers via HPLC.

- Soil Burial Tests : Measure CO evolution and polymer fragmentation over weeks. Aleuritic acid’s branched structure slows degradation compared to linear polyesters .

- Data Interpretation : Contradictions in degradation rates may arise from variations in polymer crystallinity or enzyme specificity.

Q. How do hydroxyl group positions (e.g., 9,10,16 vs. 2,15,16) influence biological activity or material properties?

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.